molecular formula C16H19NO3 B13041944 1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid

1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid

Cat. No.: B13041944
M. Wt: 273.33 g/mol
InChI Key: VXAFHNQUFHRSNZ-UHFFFAOYSA-N
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Description

1’-Methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylic acid is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1’-Methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthalene and piperidine precursors, followed by their coupling to form the spiro structure. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the production process .

Chemical Reactions Analysis

1’-Methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1’-Methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1’-Methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1’-Methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 1’-Methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylic acid lies in its specific combination of functional groups and spiro configuration, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylic acid

InChI

InChI=1S/C16H19NO3/c1-17-8-2-6-16(15(17)20)7-5-11-9-12(14(18)19)3-4-13(11)10-16/h3-4,9H,2,5-8,10H2,1H3,(H,18,19)

InChI Key

VXAFHNQUFHRSNZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)O

Origin of Product

United States

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